molecular formula C18H24N4O2+2 B252604 1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium

1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium

Cat. No. B252604
M. Wt: 328.4 g/mol
InChI Key: BEDQWQYTIWAWEW-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium is a chemical compound that is commonly referred to as MitoQ. It is a mitochondria-targeted antioxidant that has been widely studied for its potential therapeutic applications in various diseases. The compound is synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of the scientific research application of MitoQ, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

MitoQ works by targeting the mitochondria, which are the powerhouses of the cell. It accumulates in the mitochondria and acts as an antioxidant, scavenging free radicals and reducing oxidative stress. MitoQ also improves mitochondrial function by enhancing electron transport and reducing mitochondrial membrane depolarization. This leads to improved energy production and reduced cellular damage.
Biochemical and physiological effects:
MitoQ has been shown to have various biochemical and physiological effects in different cell types and animal models. In neurons, MitoQ has been shown to protect against oxidative stress and improve mitochondrial function, leading to improved neuronal survival and function. In endothelial cells, MitoQ has been shown to improve endothelial function and reduce oxidative stress, leading to improved vascular health. In adipocytes, MitoQ has been shown to improve insulin sensitivity and reduce inflammation, leading to improved metabolic health.

Advantages and Limitations for Lab Experiments

MitoQ has several advantages for lab experiments. It is a specific and potent antioxidant that targets the mitochondria, making it ideal for studying mitochondrial function and oxidative stress. It is also relatively stable and easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using MitoQ in lab experiments. Its effects may be cell-type specific, and its efficacy may vary depending on the experimental conditions. Additionally, MitoQ may have off-target effects that need to be considered when interpreting the results of experiments.

Future Directions

There are several future directions for research on MitoQ. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and bioavailability. Another area of interest is the identification of new therapeutic applications for MitoQ, particularly in diseases where mitochondrial dysfunction and oxidative stress play a role. Finally, there is a need for further studies to understand the mechanisms of action of MitoQ and its effects on different cell types and physiological systems.

Synthesis Methods

MitoQ is synthesized using a specific method that involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) with decyltriphenylphosphonium bromide (DecTPPBr) in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure MitoQ. This synthesis method has been widely used in research laboratories to produce MitoQ for various experiments.

Scientific Research Applications

MitoQ has been studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. In neurodegenerative diseases, MitoQ has been shown to protect against oxidative stress and mitochondrial dysfunction, which are known to contribute to the pathogenesis of these diseases. In cardiovascular diseases, MitoQ has been shown to improve endothelial function and reduce oxidative stress, which are important factors in the development of these diseases. In metabolic disorders, MitoQ has been shown to improve insulin sensitivity and reduce inflammation, which are key factors in the development of these diseases.

properties

Product Name

1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium

Molecular Formula

C18H24N4O2+2

Molecular Weight

328.4 g/mol

IUPAC Name

1-methyl-N-[4-[(1-methylpyridin-1-ium-4-carbonyl)amino]butyl]pyridin-1-ium-4-carboxamide

InChI

InChI=1S/C18H22N4O2/c1-21-11-5-15(6-12-21)17(23)19-9-3-4-10-20-18(24)16-7-13-22(2)14-8-16/h5-8,11-14H,3-4,9-10H2,1-2H3/p+2

InChI Key

BEDQWQYTIWAWEW-UHFFFAOYSA-P

SMILES

C[N+]1=CC=C(C=C1)C(=O)NCCCCNC(=O)C2=CC=[N+](C=C2)C

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)NCCCCNC(=O)C2=CC=[N+](C=C2)C

Origin of Product

United States

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